Irak4-IN-20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

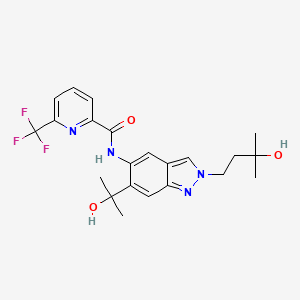

IUPAC Name |

N-[2-(3-hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F3N4O3/c1-20(2,31)8-9-29-12-13-10-17(14(21(3,4)32)11-16(13)28-29)27-19(30)15-6-5-7-18(26-15)22(23,24)25/h5-7,10-12,31-32H,8-9H2,1-4H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFPCWIBSBZRGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN1C=C2C=C(C(=CC2=N1)C(C)(C)O)NC(=O)C3=NC(=CC=C3)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Irak4-IN-20 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of IRAK4-IN-20 (BAY-1834845/Zabedosertib)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as BAY-1834845 and Zabedosertib, is a potent and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3][4][5][6] As a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 represents a key therapeutic target for a range of inflammatory and autoimmune diseases. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a selective, ATP-competitive inhibitor of the serine/threonine kinase IRAK4. By binding to the active site of IRAK4, it prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that leads to the production of pro-inflammatory cytokines.[1][2] This targeted inhibition of the IRAK4-mediated signaling pathway forms the basis of its anti-inflammatory and immunomodulatory effects.

Signaling Pathway

The binding of ligands to TLRs or IL-1Rs initiates the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1, leading to the activation of downstream signaling pathways, including NF-κB and MAPK, which ultimately results in the transcription of genes encoding inflammatory cytokines. This compound intervenes at the level of IRAK4, preventing these downstream events.

Quantitative Data

The inhibitory activity and efficacy of this compound have been characterized through various in vitro and in vivo studies.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Assay Type | Cell/System | Stimulus | Reference |

| IRAK4 IC50 | 3.55 nM | Biochemical Kinase Assay (Mobility Shift Assay) | Recombinant Human IRAK4 | N/A | [1][2][3][4][7] |

| Cytokine Inhibition (IC50) | |||||

| TNF-α | ~50-80% inhibition at 500 nM | Cellular Assay (ELISA) | Human PBMCs | LPS | [3][7] |

| IL-6 | ~50-80% inhibition at 500 nM | Cellular Assay (ELISA) | Human PBMCs | LPS | |

| IL-1β | ~50-80% inhibition at 500 nM | Cellular Assay (ELISA) | Human PBMCs | LPS | [8] |

| IFN-γ | ~80-95% inhibition at 500 nM | Cellular Assay (ELISA) | Human PBMCs | R848 | [7][8] |

| IL-8 | ~50-80% inhibition at 500 nM | Cellular Assay (ELISA) | Human PBMCs | LPS | [8] |

| IL-17 | Significant reduction at 500 nM | Cellular Assay (Cytokine Array) | Human PBMCs | LPS | [7] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Acute Respiratory Distress Syndrome (ARDS)

| Parameter | Effect of this compound (150 mg/kg, p.o.) | Model | Reference |

| Lung Injury Score | Significantly reduced | LPS-induced ARDS in BALB/c mice | [7][9] |

| Inflammatory Cell Infiltration | Markedly decreased | LPS-induced ARDS in BALB/c mice | [7][9] |

| Neutrophil Count in BALF | Significantly reduced | LPS-induced ARDS in BALB/c mice | [7] |

| Total T-cells, Monocytes, Macrophages in BALF | Decreased | LPS-induced ARDS in BALB/c mice | [7] |

Table 3: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Study Population | Reference |

| Terminal Half-life (t1/2) | 19-30 hours | Healthy Male Volunteers | [10][11] |

| Absolute Oral Bioavailability | 74% (at 120 mg dose) | Healthy Male Volunteers | [10] |

| Food Effect | No significant effect observed | Healthy Male Volunteers | [10] |

Experimental Protocols

IRAK4 Biochemical Kinase Assay (Mobility Shift Assay)

This assay quantifies the enzymatic activity of IRAK4 and the inhibitory potential of compounds like this compound.

Methodology:

-

Reagents: Recombinant human IRAK4 enzyme, fluorescently labeled peptide substrate, and ATP.

-

Procedure: The kinase reaction is initiated by combining the IRAK4 enzyme, the peptide substrate, and ATP in a buffer solution.

-

Inhibition: For inhibition studies, varying concentrations of this compound are pre-incubated with the IRAK4 enzyme before the addition of ATP and substrate.

-

Detection: The reaction mixture is then analyzed using a mobility shift assay, which separates the phosphorylated product from the non-phosphorylated substrate based on changes in their electrophoretic mobility.

-

Data Analysis: The extent of phosphorylation is quantified, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]

Cellular Assay for Cytokine Inhibition

This assay measures the ability of this compound to inhibit the production of inflammatory cytokines in a cellular context.

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.

-

Compound Treatment: The cells are pre-incubated with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulation: The cells are then stimulated with a TLR agonist, such as lipopolysaccharide (LPS) or R848, to induce cytokine production.

-

Incubation: The stimulated cells are incubated for a further period (e.g., 20 hours) to allow for cytokine secretion.[12]

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of various cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.[7][8]

-

Data Analysis: The percentage of cytokine inhibition at each concentration of this compound is calculated relative to the stimulated control, and IC50 values are determined where applicable.

Selectivity and Pharmacokinetics

Kinase Selectivity

While comprehensive kinome-wide selectivity data for this compound is not publicly available in full detail, it is described as a selective IRAK4 inhibitor.[3] The discovery and optimization process focused on exploiting distinct features of the IRAK4 binding site to achieve good potency and selectivity.[2]

Pharmacokinetics

Clinical studies in healthy male volunteers have shown that this compound is orally bioavailable and has a long terminal half-life, supporting its development for chronic inflammatory conditions.[10][11] The pharmacokinetic profile indicates that a twice-daily dosing regimen is feasible for maintaining therapeutic concentrations.[11]

Conclusion

This compound (BAY-1834845/Zabedosertib) is a potent and selective inhibitor of IRAK4 that effectively blocks the TLR/IL-1R signaling pathway, leading to a broad suppression of pro-inflammatory cytokine production. Its favorable in vitro and in vivo activity, coupled with a promising pharmacokinetic profile in humans, underscores its potential as a therapeutic agent for a variety of immune-mediated diseases. Further clinical investigations are ongoing to fully elucidate its therapeutic efficacy and safety in patient populations.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Redirecting to https://onderzoekmetmensen.nl/en/trial/44381 [onderzoekmetmensen.nl]

- 6. Zabedosertib - Wikipedia [en.wikipedia.org]

- 7. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Zabedosertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. Frontiers | Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]

- 12. Zabedosertib | BAY 1834845 | IRAK4 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

An In-depth Technical Guide to the Irak4-IN-20 (Zabedosertib) Signaling Pathway

This technical guide provides a comprehensive overview of the signaling pathway, quantitative data, and experimental methodologies related to the selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, Irak4-IN-20, also known as Zabedosertib (BAY 1834845). This document is intended for researchers, scientists, and drug development professionals working in immunology, inflammation, and oncology.

Core Signaling Pathway of IRAK4 and Inhibition by Zabedosertib

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central regulator of innate immune responses. It is a key component of the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), with the exception of TLR3. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. This recruitment facilitates the assembly of a multi-protein complex known as the Myddosome, where IRAK4 is a core component.

Within the Myddosome, IRAK4 becomes activated through autophosphorylation. Activated IRAK4 then phosphorylates other members of the IRAK family, primarily IRAK1 and IRAK2. This phosphorylation event triggers a downstream signaling cascade involving the recruitment of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. TRAF6 activation leads to the activation of two major downstream pathways: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway (including p38 and JNK). The activation of these pathways culminates in the transcription and release of a wide array of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which drive inflammatory responses.

Zabedosertib (this compound) is a potent and selective inhibitor of IRAK4 kinase activity. By binding to the ATP-binding pocket of IRAK4, it prevents the autophosphorylation and subsequent activation of the kinase. This blockade of IRAK4's catalytic function effectively halts the downstream signaling cascade, leading to a significant reduction in the production of inflammatory mediators.

Quantitative Data for Zabedosertib (this compound)

The following tables summarize the key quantitative data for Zabedosertib (BAY 1834845), demonstrating its potency and effects in various experimental systems.

Table 1: In Vitro Potency of Zabedosertib

| Parameter | Value | Cell/System | Conditions | Reference |

| IC50 | 3.55 nM | Recombinant IRAK4 | Biochemical kinase assay | [1][2] |

| IC50 (TNF-α secretion) | 385 nM | Murine splenic cells | 1 µg/mL LPS stimulation for 24h | [3] |

| IC50 (TNF-α secretion) | 1270 nM | Rat splenic cells | 0.1 µg/mL LPS stimulation for 24h | [3] |

Table 2: In Vivo Efficacy of Zabedosertib in Animal Models

| Animal Model | Dosing | Effect | Reference |

| Imiquimod-induced psoriasis (mice) | 120 mg/kg b.i.d. (oral) | Significantly reduced skin perfusion and erythema | [3] |

| LPS-induced systemic inflammation (mice) | Not specified | ≥80% suppression of serum TNF-α and IL-6 | [3][4] |

| IL-1β-induced inflammation (mice) | Not specified | Dose-dependent blockade of inflammation | [3] |

Table 3: Pharmacokinetic Properties of Zabedosertib in Humans

| Parameter | Value | Study Population | Conditions | Reference |

| Terminal half-life | 19–30 hours | Healthy male volunteers | Single oral doses | [5][6] |

| Absolute oral bioavailability | 74% | Healthy male volunteers | 120 mg single dose | [5][6] |

| Mean accumulation ratio (AUC) | 1.04–1.62 | Healthy male volunteers | Multiple oral doses | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Zabedosertib.

IRAK4 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of IRAK4 inhibitors.

Materials:

-

Recombinant human IRAK4 enzyme

-

Myelin basic protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

Zabedosertib (or other test inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of Zabedosertib in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

In a multi-well plate, add the diluted inhibitor or vehicle (DMSO) to the appropriate wells.

-

Prepare a master mix containing kinase assay buffer, ATP (at a concentration near the Km for IRAK4, e.g., 25 µM), and MBP substrate.

-

Add the master mix to all wells.

-

Initiate the kinase reaction by adding the diluted IRAK4 enzyme to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes) to allow for the enzymatic reaction to proceed within the linear range.

-

Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.[5][7]

Cell-Based Cytokine Secretion Assay (LPS Stimulation)

This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) with lipopolysaccharide (LPS) to measure the inhibitory effect of Zabedosertib on cytokine production.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs), freshly isolated or cryopreserved

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Zabedosertib dissolved in DMSO

-

96-well cell culture plates

-

ELISA or multiplex immunoassay kits for human TNF-α, IL-6, and IL-1β

Procedure:

-

Plate PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well.

-

Pre-incubate the cells with various concentrations of Zabedosertib or vehicle (DMSO) for 1-2 hours at 37°C in a CO2 incubator.

-

Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.

-

Incubate the plate for 6-24 hours at 37°C in a CO2 incubator. The incubation time can be optimized depending on the cytokine of interest.[8]

-

After incubation, centrifuge the plate to pellet the cells.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

-

Determine the inhibitory effect of Zabedosertib on cytokine secretion by comparing the levels in treated wells to the vehicle-treated, LPS-stimulated control wells.[9][10]

Imiquimod-Induced Psoriasis Mouse Model

This in vivo model is used to assess the anti-inflammatory efficacy of Zabedosertib in a psoriasis-like skin inflammation model.

Materials:

-

BALB/c or C57BL/6 mice (female, 8-10 weeks old)

-

Imiquimod cream (5%)

-

Zabedosertib formulated for oral administration

-

Vehicle control for oral administration

-

Calipers for measuring ear and skin thickness

-

Psoriasis Area and Severity Index (PASI) scoring system adapted for mice

Procedure:

-

Shave a small area on the back of each mouse.

-

Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and one ear for 5-7 consecutive days to induce psoriasis-like lesions.[1][11]

-

Administer Zabedosertib or vehicle orally to the mice daily, starting from the first day of imiquimod application (prophylactic regimen) or after the establishment of inflammation (therapeutic regimen).

-

Monitor the mice daily for signs of inflammation, including erythema (redness), scaling, and skin thickness.

-

Measure the thickness of the ear and the shaved back skin daily using calipers.

-

Score the severity of the skin lesions using a modified PASI score.

-

At the end of the experiment, euthanize the mice and collect skin and spleen tissue for further analysis (e.g., histology, cytokine analysis).

-

Evaluate the efficacy of Zabedosertib by comparing the changes in skin thickness, PASI scores, and inflammatory markers between the treated and vehicle control groups.[4][12]

Visualizations

IRAK4 Signaling Pathway

Caption: The IRAK4 signaling cascade and the inhibitory action of Zabedosertib.

Experimental Workflow for IRAK4 Inhibitor Screening

Caption: A typical workflow for the screening and development of an IRAK4 inhibitor.

References

- 1. frontierspartnerships.org [frontierspartnerships.org]

- 2. imavita.com [imavita.com]

- 3. researchgate.net [researchgate.net]

- 4. criver.com [criver.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 10. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 11. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 12. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Irak4-IN-20 in Modulating Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling cascade. Positioned downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 is indispensable for the activation of downstream inflammatory pathways, including the NF-κB and MAPK signaling cascades, leading to the production of pro-inflammatory cytokines. Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of a potent and selective IRAK4 inhibitor, Irak4-IN-20 (also known as BAY-1834845 or Zabedosertib), its mechanism of action, and its impact on innate immune responses. We present key quantitative data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to IRAK4 and Innate Immunity

The innate immune system provides the first line of defense against invading pathogens. This response is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), such as TLRs and IL-1Rs.[1] Upon ligand binding, these receptors recruit adaptor proteins, most notably MyD88, which in turn recruits IRAK4 to form a signaling complex known as the Myddosome.[2][3]

IRAK4, considered the "master IRAK," is the most upstream and essential kinase in this pathway.[1] Its activation through autophosphorylation initiates a phosphorylation cascade, leading to the activation of IRAK1 and IRAK2.[4][5] This sequence of events culminates in the activation of TRAF6, an E3 ubiquitin ligase, which triggers downstream signaling pathways that result in the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-1β.[1][2] Given its pivotal role, targeting IRAK4 kinase activity with small molecule inhibitors presents a promising therapeutic strategy for a range of inflammatory and autoimmune conditions.[6][7]

This compound: A Potent and Selective IRAK4 Inhibitor

This compound (BAY-1834845 / Zabedosertib) is a potent, selective, and orally active small molecule inhibitor of IRAK4.[8][9][10] It has demonstrated significant anti-inflammatory properties in various preclinical models.[10]

Quantitative Data for this compound

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (IRAK4) | 3.55 nM | Biochemical kinase assay (Mobility Shift Assay) | [11] |

| IC50 (TNF-α release) | 2.3 µM | LPS-stimulated THP-1 cells | [2][12] |

| IC50 (FLT3) | >10 µM | Biochemical kinase assay | [12] |

| IC50 (TrkA) | ~1-10 µM | Biochemical kinase assay | [12] |

Table 1: In Vitro Potency and Selectivity of this compound.

| Parameter | Species | Value | Dose/Route | Reference |

| Blood Clearance (CLblood) | Rat | 0.31 L/h/kg | Intravenous | [2] |

| Volume of Distribution (Vss) | Rat | 1.3 L/kg | Intravenous | [2] |

| Terminal Half-life (t1/2) | Rat | 2.9 h | Intravenous | [2] |

| Oral Bioavailability (F) | Rat | 41% | Oral | [2] |

Table 2: Pharmacokinetic Parameters of this compound in Rats.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of IRAK4. By binding to the ATP-binding pocket of IRAK4, it prevents the autophosphorylation of the kinase and the subsequent phosphorylation of its downstream substrates, IRAK1 and IRAK2.[13] This blockade effectively halts the propagation of the inflammatory signal, leading to a reduction in the activation of NF-κB and MAPK pathways and a subsequent decrease in the production of pro-inflammatory cytokines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize IRAK4 inhibitors like this compound.

Biochemical IRAK4 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme (Thermo Fisher Scientific)

-

LanthaScreen™ Eu-anti-Tag Antibody (Thermo Fisher Scientific)

-

Kinase Tracer (Thermo Fisher Scientific)

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (this compound)

-

384-well microplate

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Buffer A to achieve the desired final concentrations.

-

Prepare a 2X solution of IRAK4 enzyme and Eu-anti-Tag Antibody in Kinase Buffer A.

-

Prepare a 2X solution of the Kinase Tracer in Kinase Buffer A.

-

In a 384-well plate, add 5 µL of the diluted test compound.

-

Add 5 µL of the 2X IRAK4/antibody solution to each well.

-

Add 10 µL of the 2X Kinase Tracer solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET), with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Tracer).

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.[14]

Cellular Assay: Inhibition of Cytokine Secretion in THP-1 Cells

This assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in a human monocytic cell line.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

This compound

-

Human TNF-α and IL-6 ELISA kits

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium.

-

Differentiate the THP-1 monocytes into macrophages by adding PMA to a final concentration of 50 ng/mL and incubating for 48 hours at 37°C and 5% CO2.[15]

-

After differentiation, remove the PMA-containing medium and replace it with fresh medium.

-

Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 6 hours to induce cytokine production.[16]

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Plot the cytokine concentration against the inhibitor concentration to determine the EC50 value.[17]

Western Blot for IRAK1 Phosphorylation

This method is used to detect the phosphorylation of IRAK1, a direct downstream target of IRAK4, as a measure of target engagement.

Materials:

-

Differentiated THP-1 cells

-

LPS

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-total IRAK1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture and differentiate THP-1 cells as described in section 4.2.

-

Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for 15-30 minutes.

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4°C.[18]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total IRAK1 for loading control.

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for the evaluation of an IRAK4 inhibitor and the logical relationship of the key experimental components.

Conclusion

This compound is a potent and selective inhibitor of IRAK4 kinase activity with demonstrated anti-inflammatory effects. Its ability to block the crucial upstream kinase in the TLR/IL-1R signaling pathway makes it a valuable tool for researchers studying innate immunity and a promising therapeutic candidate for a variety of inflammatory and autoimmune diseases. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the evaluation of this compound and other novel IRAK4 inhibitors. Further investigation into its clinical efficacy and safety is warranted.

References

- 1. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 5. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 [frontiersin.org]

- 7. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. abmole.com [abmole.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. moleculardevices.com [moleculardevices.com]

- 17. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phospho-IRAK1 (Thr209) Antibody | Cell Signaling Technology [cellsignal.com]

The Biological Function of IRAK4 Inhibition by Irak4-IN-20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immune signaling. Positioned at the apex of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, IRAK4 plays a pivotal role in the initiation and amplification of inflammatory responses. Dysregulation of IRAK4 activity is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of the biological function of IRAK4 inhibition by a potent and selective small molecule inhibitor, Irak4-IN-20 (also known as Zabedosertib and BAY-1834845). We will explore its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, provide detailed experimental protocols for relevant assays, and visualize the associated signaling pathways and experimental workflows.

Introduction to IRAK4 and its Role in Immunity

The innate immune system constitutes the first line of defense against invading pathogens and endogenous danger signals. This response is primarily mediated by pattern recognition receptors (PRRs), including the TLRs and IL-1Rs. Upon ligand binding, these receptors recruit adaptor proteins, most notably Myeloid differentiation primary response 88 (MyD88), which in turn recruits and activates IRAK4.[1][2][3]

IRAK4's activation is a crucial checkpoint in the signaling cascade. It functions both as a kinase and a scaffold protein.[2][4] As a kinase, IRAK4 autophosphorylates and then phosphorylates other members of the IRAK family, particularly IRAK1 and IRAK2, initiating a downstream signaling cascade that culminates in the activation of key transcription factors such as NF-κB and AP-1.[3][5] This leads to the production of a wide array of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[6][7] The scaffolding function of IRAK4 is essential for the assembly of the "Myddosome," a multiprotein signaling complex critical for signal propagation.[2][4] Given its central role, targeting IRAK4 with small molecule inhibitors presents a promising therapeutic strategy for a range of inflammatory and autoimmune disorders.[6][8]

This compound: A Potent and Selective IRAK4 Inhibitor

This compound (Zabedosertib, BAY-1834845) is an orally active small molecule inhibitor of IRAK4.[8][9] It exhibits high potency with a reported half-maximal inhibitory concentration (IC50) of 3.55 nM.[9] By selectively binding to the ATP-binding site of IRAK4, this compound effectively blocks its kinase activity, thereby preventing the downstream phosphorylation events and subsequent inflammatory cytokine production.[6]

Biological Functions of IRAK4 Inhibition by this compound

The primary biological function of this compound is the suppression of inflammatory responses mediated by TLR and IL-1R signaling. This is achieved through the inhibition of pro-inflammatory cytokine and chemokine production.

In Vitro Efficacy

Studies using human peripheral blood mononuclear cells (PBMCs) and whole blood have demonstrated the potent anti-inflammatory effects of this compound.

-

Inhibition of Cytokine Secretion in Human PBMCs: Treatment of lipopolysaccharide (LPS)-stimulated human PBMCs with this compound (at a concentration of 500 nM for 20 hours) effectively decreases the secretion of multiple inflammatory cytokines, including IL-1β, IFN-γ, TNF-α, and IL-17.[8]

In Vivo Efficacy

Preclinical animal models have further substantiated the anti-inflammatory properties of this compound in vivo.

-

Mouse Model of Acute Respiratory Distress Syndrome (ARDS): In a mouse model of LPS-induced ARDS, oral administration of this compound (150 mg/kg) effectively prevents acute lung injury.[10] The treatment leads to a remarkable decrease in inflammatory cell infiltration into the lung tissue and a reduction in the neutrophil count in the bronchoalveolar lavage fluid (BALF).[10] Furthermore, it reduces the numbers of total T cells, monocytes, and macrophages.[10]

-

Inhibition of LPS and Imiquimod-Induced Inflammation: this compound has been shown to inhibit inflammation induced by IL-1β, LPS, and imiquimod in a dose-dependent manner in mice.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell/System | Stimulus | Reference |

| IC50 | 3.55 nM | Recombinant IRAK4 | - | [9] |

| Cytokine Inhibition | Decreased secretion | Human PBMCs | LPS (concentration not specified) | [8] |

| IL-1β | Significant reduction | Human PBMCs | LPS | [8] |

| IFN-γ | Significant reduction | Human PBMCs | LPS | [8] |

| TNF-α | Significant reduction | Human PBMCs | LPS | [8] |

| IL-17 | Significant reduction | Human PBMCs | LPS | [8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Mouse ARDS (LPS-induced) | 150 mg/kg, p.o. (once or twice) | - Prevents lung injury- Decreased inflammatory cell infiltration- Reduced neutrophil count in BALF- Reduced T-cells, monocytes, and macrophages | [10] |

| Mouse Inflammation (IL-1β-induced) | 40-80 mg/kg, p.o. (once) | - Dose-dependent inhibition of inflammation | [8] |

| Mouse Inflammation (LPS-induced) | 10-40 mg/kg, p.o. (once) | - Dose-dependent inhibition of inflammation | [8] |

| Mouse Inflammation (Imiquimod-induced) | 15-150 mg/kg, p.o. (twice daily for 7 days) | - Inhibition of inflammation | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro LPS-Stimulated Human PBMC Cytokine Inhibition Assay

Objective: To determine the effect of this compound on the production of inflammatory cytokines by human PBMCs stimulated with LPS.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)

-

96-well cell culture plates

-

ELISA kits for human IL-1β, IFN-γ, TNF-α, and IL-17

-

CO2 incubator (37°C, 5% CO2)

-

Centrifuge

-

Microplate reader

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell density to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Compound Treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 50 µL of the diluted compound to the respective wells. For the vehicle control, add 50 µL of medium containing the same final concentration of DMSO.

-

Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

-

LPS Stimulation: Prepare a working solution of LPS in complete RPMI 1640 medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. For the unstimulated control, add 50 µL of medium.

-

Incubation: Incubate the plate for 20 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.

-

Cytokine Measurement: Measure the concentrations of IL-1β, IFN-γ, TNF-α, and IL-17 in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.

In Vivo Mouse Model of LPS-Induced Acute Respiratory Distress Syndrome (ARDS)

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of ARDS.

Materials:

-

Male BALB/c mice (8-10 weeks old)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile phosphate-buffered saline (PBS)

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

Intratracheal instillation device

-

Surgical instruments

-

Bronchoalveolar lavage (BAL) fluid collection supplies

-

Hemocytometer or automated cell counter

-

ELISA kits for mouse cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.

-

Compound Administration: Prepare a formulation of this compound for oral gavage. Administer this compound (e.g., 150 mg/kg) or the vehicle control to the mice.

-

Anesthesia: Anesthetize the mice via intraperitoneal injection of a ketamine/xylazine cocktail.

-

Intratracheal LPS Instillation: Once the mice are fully anesthetized, carefully expose the trachea through a small incision. Using a specialized intratracheal instillation device, administer a single dose of LPS (e.g., 5 mg/kg in 50 µL of sterile PBS) into the lungs.

-

Monitoring: Monitor the mice for signs of distress and recovery from anesthesia.

-

Sample Collection (e.g., 24 hours post-LPS):

-

Anesthetize the mice.

-

Bronchoalveolar Lavage (BAL): Expose the trachea and insert a cannula. Instill and aspirate a known volume of sterile PBS (e.g., 3 x 0.5 mL) into the lungs to collect BAL fluid.

-

Lung Tissue Collection: Perfuse the lungs with PBS and harvest the lung tissue for histological analysis.

-

-

BAL Fluid Analysis:

-

Cell Count: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total and differential cell count using a hemocytometer or an automated cell counter.

-

Cytokine Measurement: Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid supernatant using specific ELISA kits.

-

-

Histological Analysis: Fix the lung tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung injury and inflammation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the IRAK4 signaling pathway and the experimental workflows.

Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.

Caption: Workflow for the In Vitro PBMC Cytokine Inhibition Assay.

Caption: Workflow for the In Vivo Mouse Model of ARDS.

Conclusion

This compound is a potent and selective inhibitor of IRAK4 kinase activity that demonstrates significant anti-inflammatory effects both in vitro and in vivo. By targeting a key upstream regulator of the innate immune response, this compound effectively suppresses the production of a broad range of pro-inflammatory cytokines. The data presented in this technical guide highlight the potential of IRAK4 inhibition as a therapeutic strategy for inflammatory and autoimmune diseases. The detailed experimental protocols provide a foundation for researchers to further investigate the biological functions of IRAK4 and the therapeutic potential of its inhibitors.

References

- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rivm.nl [rivm.nl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. LPS-Stimulated Whole Blood Cytokine Production Is Not Related to Disease Behavior in Patients with Quiescent Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]

- 9. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of Irak4-IN-20 (Zabedosertib)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of Irak4-IN-20, also known as Zabedosertib (BAY 1834845). The information presented herein is curated from publicly available scientific literature and is intended for an audience with a background in cellular biology, pharmacology, and drug development.

Introduction to this compound (Zabedosertib)

This compound, identified as Zabedosertib (BAY 1834845), is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). These pathways are integral to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases. By targeting IRAK4, Zabedosertib effectively modulates downstream inflammatory signaling.

Quantitative Data on Target Engagement and Cellular Activity

The following tables summarize the key quantitative data for Zabedosertib, providing insights into its potency, selectivity, and cellular effects.

Table 1: In Vitro Potency of Zabedosertib

| Target | Assay Type | IC50 (nM) | ATP Concentration | Reference |

| IRAK4 | Biochemical Kinase Assay | 3.55 | 1 mM | [1][2] |

Table 2: Kinase Selectivity Profile of Zabedosertib (KINOMEscan)

This table presents a selection of kinases from a KINOMEscan panel of 456 kinases, highlighting the selectivity of Zabedosertib at a concentration of 1 µM. The data is presented as the percentage of control, where a lower percentage indicates stronger binding.

| Kinase Target | Percentage of Control (%) @ 1 µM |

| IRAK4 | 0 |

| IRAK1 | 1.1 |

| IRAK3 | 10 |

| TrkB | 1.5 |

| FLT3 | 35 |

| TrkA | 14 |

| Selected other kinases | >35 |

Note: The complete KINOMEscan data can be found in the supplementary information of the primary publication on the discovery of Zabedosertib.[3]

Table 3: Cellular Activity of Zabedosertib

| Cell Line/System | Stimulus | Measured Effect | IC50 (nM) | Reference |

| Human Whole Blood | LPS | TNF-α production | ~10-100 | [4] |

| Human Whole Blood | LPS | IL-6 production | ~10-100 | [4] |

| Human Whole Blood | LPS | IL-8 production | ~10-100 | [5] |

| Rat Splenic Cells | LPS | TNF-α secretion | Potent inhibition | [6] |

Signaling Pathways and Mechanism of Action

Zabedosertib exerts its effects by inhibiting the kinase activity of IRAK4. This action interrupts the TLR/IL-1R signaling cascade at a critical early step.

IRAK4 Signaling Pathway

Upon activation of TLRs or IL-1Rs by their respective ligands (e.g., lipopolysaccharide [LPS] for TLR4, or IL-1β for IL-1R), the adaptor protein MyD88 is recruited to the receptor complex. MyD88 then recruits IRAK4, leading to the formation of a larger signaling complex known as the Myddosome. Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1. Phosphorylated IRAK1 becomes an active kinase, which then interacts with TRAF6, leading to the activation of downstream signaling pathways, including NF-κB and MAP kinases (p38, JNK). This cascade ultimately results in the transcription and release of pro-inflammatory cytokines and chemokines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Zabedosertib.

In Vitro IRAK4 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of inhibitors against IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Zabedosertib (or other test compounds) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare the kinase reaction master mix by diluting the IRAK4 enzyme and MBP substrate to their final desired concentrations in Kinase Assay Buffer.

-

Prepare a 2X ATP solution in Kinase Assay Buffer.

-

Serially dilute Zabedosertib in DMSO, and then further dilute in Kinase Assay Buffer to create a 10X inhibitor solution series.

-

Add 5 µL of the 10X inhibitor solution to the wells of the assay plate. For control wells, add 5 µL of Kinase Assay Buffer with the corresponding DMSO concentration.

-

Add 20 µL of the kinase/substrate master mix to each well.

-

Initiate the kinase reaction by adding 25 µL of the 2X ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced by following the instructions provided with the ADP-Glo™ Kinase Assay Kit. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent before reading the luminescence.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Cytokine Release Assay

This protocol describes a method to assess the effect of Zabedosertib on the production of inflammatory cytokines in human whole blood stimulated with LPS.

Materials:

-

Freshly drawn human whole blood from healthy donors

-

LPS (from E. coli)

-

Zabedosertib (or other test compounds) serially diluted in DMSO

-

RPMI 1640 medium

-

ELISA kits for TNF-α, IL-6, and IL-8

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Dilute the whole blood 1:1 with RPMI 1640 medium.

-

Add 180 µL of the diluted blood to each well of a 96-well plate.

-

Prepare serial dilutions of Zabedosertib in RPMI 1640. Add 10 µL of the inhibitor dilutions to the appropriate wells. For control wells, add 10 µL of RPMI 1640 with the corresponding DMSO concentration.

-

Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes.

-

Prepare a stock solution of LPS in RPMI 1640. Add 10 µL of the LPS solution to achieve a final concentration of 100 ng/mL in the wells. For unstimulated controls, add 10 µL of RPMI 1640.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, centrifuge the plate to pellet the cells.

-

Collect the supernatant (plasma) and store at -80°C until analysis.

-

Quantify the levels of TNF-α, IL-6, and IL-8 in the plasma samples using the respective ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine production for each inhibitor concentration relative to the LPS-stimulated control and determine the IC50 values.

Western Blot Analysis of IRAK1 Phosphorylation

This protocol outlines a method to detect the inhibition of IRAK4 activity in cells by measuring the phosphorylation of its direct substrate, IRAK1.

Materials:

-

THP-1 cells (or other suitable monocytic cell line)

-

RPMI 1640 medium supplemented with 10% FBS

-

LPS

-

Zabedosertib

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-IRAK1 (Thr209), anti-total IRAK1, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blotting apparatus

-

ECL detection reagents and imaging system

Procedure:

-

Seed THP-1 cells in 6-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of Zabedosertib or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes. Include an unstimulated control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-IRAK1 (Thr209) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total IRAK1 and GAPDH to ensure equal protein loading and to assess the total levels of IRAK1.

Logical Relationships and Downstream Consequences

The inhibition of IRAK4 by Zabedosertib has a cascade of downstream effects, ultimately leading to the suppression of the inflammatory response.

Conclusion

Zabedosertib (this compound) is a highly potent and selective inhibitor of IRAK4. It effectively targets the kinase activity of IRAK4, leading to the disruption of the TLR/IL-1R signaling cascade. This results in the reduced activation of downstream pathways such as NF-κB and MAPKs, and a subsequent decrease in the production of key pro-inflammatory mediators. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on IRAK4-targeted therapies for inflammatory and autoimmune diseases. Further investigation into the broader cellular effects through techniques like quantitative proteomics will continue to refine our understanding of the complete cellular target landscape of this promising inhibitor.

References

- 1. Targeted Proteomics < Proteomics [medicine.yale.edu]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zabedosertib | BAY 1834845 | IRAK4 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 6. medchemexpress.com [medchemexpress.com]

Downstream Effects of IRAK4 Inhibition by Irak4-IN-20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Its pivotal role in the innate immune response has made it a compelling target for therapeutic intervention in a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the downstream consequences of inhibiting IRAK4, with a focus on the effects of Irak4-IN-20, a potent and selective IRAK4 inhibitor. We will explore the molecular mechanism of IRAK4 signaling, present quantitative data on the impact of its inhibition on inflammatory mediators, detail relevant experimental protocols, and visualize the key pathways and workflows.

The IRAK4 Signaling Cascade: A Central Inflammatory Pathway

IRAK4 is a key mediator in the MyD88-dependent signaling pathway, which is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and pro-inflammatory cytokines like IL-1β.[1][2] Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 to form the "Myddosome" complex.[3] This proximity facilitates the trans-autophosphorylation and activation of IRAK4.[4]

Activated IRAK4 then phosphorylates and activates IRAK1, initiating a cascade of downstream events.[3][5] This includes the recruitment of the E3 ubiquitin ligase Pellino, leading to the K63-linked polyubiquitination of IRAK1.[5] This ubiquitinated IRAK1 serves as a scaffold to recruit and activate TRAF6, which subsequently activates the TAK1 complex.[6] TAK1, a MAP3K, then activates two major downstream signaling arms:

-

The NF-κB Pathway: TAK1 phosphorylates and activates the IKK complex (IKKα, IKKβ, IKKγ), which in turn phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases the transcription factor NF-κB (p50/p65) to translocate to the nucleus and induce the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[2][4]

-

The MAPK Pathway: TAK1 also activates the mitogen-activated protein kinase (MAPK) cascades, leading to the phosphorylation and activation of p38, JNK, and to a lesser extent, ERK.[1][3] These MAPKs activate other transcription factors, such as AP-1, which also contribute to the inflammatory gene expression program.[2]

Visualization of the IRAK4 Signaling Pathway

Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.

Quantitative Downstream Effects of IRAK4 Inhibition

Inhibition of IRAK4 kinase activity by small molecules like this compound leads to a significant reduction in the production of pro-inflammatory cytokines and chemokines. The following tables summarize quantitative data from studies on potent and selective IRAK4 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

| Inhibitor | Target | IC₅₀ (nM) | Reference |

| BAY-1834845 | IRAK4 | 3.55 | [7] |

| HS-243 | IRAK4 | 20 | [8] |

| HS-243 | IRAK1 | 24 | [8] |

Table 2: Inhibition of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Stimulus | Cytokine | Inhibitor (Concentration) | % Inhibition (approx.) | Reference |

| LPS | IL-1β | BAY-1834845 (500 nM) | >80% | [7] |

| LPS | TNF-α | BAY-1834845 (500 nM) | >80% | [7] |

| LPS | IL-6 | IRAK4 inhibitor | Dose-dependent | [9] |

| LPS | IL-17 | BAY-1834845 (500 nM) | >70% | [7] |

| LPS | IFN-γ | BAY-1834845 (500 nM) | >60% | [7] |

| RA Synovial Fluid | IL-6 | IRAK4 inhibitor | EC₅₀ ~27 nM | [9] |

| RA Synovial Fluid | IL-8 | IRAK4 inhibitor | EC₅₀ ~26 nM | [9] |

| RA Synovial Fluid | TNF-α | IRAK4 inhibitor | EC₅₀ ~28 nM | [9] |

Table 3: Effects on Downstream Signaling Pathways

| Cell Type | Stimulus | Downstream Target | Effect of IRAK4 Inhibition | Reference |

| Human Dermal Fibroblasts | IL-1β | NF-κB (p65) Phosphorylation | Minimal effect | [10] |

| Human Dermal Fibroblasts | IL-1β | MAPK (ERK, JNK, p38) Phosphorylation | Minimal effect | [10] |

| Human Monocytes | R848 (TLR7/8 agonist) | NF-κB (p65) Phosphorylation | Minimal effect | [10] |

| Human Monocytes | R848 (TLR7/8 agonist) | MAPK (ERK, JNK, p38) Phosphorylation | Minimal effect | [10] |

| Murine Macrophages | LPS (TLR4 agonist) | p38, ERK, JNK Phosphorylation | Impaired | [1] |

| Murine Macrophages | Pam3Cys (TLR2 agonist) | p38, ERK, JNK Phosphorylation | Severely deficient | [11] |

These data highlight that while the primary role of IRAK4 kinase activity is critical for robust cytokine production, its impact on the activation of NF-κB and MAPK pathways can be cell-type specific.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of IRAK4 inhibitors.

In Vitro IRAK4 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of IRAK4.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

-

ATP

-

IRAK4 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

In a multi-well plate, add the diluted inhibitor, recombinant IRAK4 enzyme, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of the In Vitro Kinase Assay Workflow

Caption: A generalized workflow for an in vitro IRAK4 kinase assay.

Cellular Cytokine Release Assay

This assay quantifies the effect of an IRAK4 inhibitor on the production and secretion of inflammatory cytokines from immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Stimulant (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8)

-

This compound or other test compounds

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

-

96-well cell culture plates

Procedure:

-

Plate the cells at a desired density and allow them to adhere or stabilize.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulate the cells with the chosen agonist (e.g., LPS at 100 ng/mL) for a defined period (e.g., 18-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of the target cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Determine the EC₅₀ of the inhibitor for the suppression of each cytokine.

Western Blot Analysis of Signaling Pathway Phosphorylation

This method is used to assess the effect of IRAK4 inhibition on the activation of downstream signaling proteins.

Materials:

-

Relevant cell line or primary cells

-

Stimulant (e.g., IL-1β or LPS)

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phosphorylated and total forms of target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38)

-

Secondary antibodies conjugated to HRP

-

SDS-PAGE gels and Western blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Culture and treat the cells with the inhibitor and stimulant as described in the cytokine release assay, but for shorter time points (e.g., 15-60 minutes).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target signaling proteins.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound, as a potent and selective IRAK4 inhibitor, is expected to effectively suppress the inflammatory cascade downstream of TLR and IL-1R activation. The primary downstream effect is a marked reduction in the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. While the kinase activity of IRAK4 is crucial for this cytokine response, its role in the direct activation of NF-κB and MAPK signaling pathways appears to be more nuanced and may vary depending on the cell type. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other IRAK4 inhibitors in preclinical drug development. Further investigation into the precise molecular interactions and the full spectrum of downstream effects in various disease models will continue to elucidate the therapeutic potential of targeting this central inflammatory kinase.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. IRAK4 Activity Controls Immune Responses to Intracellular Bacteria Listeria monocytogenes and Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AB0108 IRAK4 INHIBITION SUPPRESSES PROINFLAMMATORY CYTOKINE PRODUCTION FROM HUMAN MACROPHAGES STIMULATED WITH SYNOVIAL FLUID FROM RHEUMATOID ARTHRITIS PATIENTS | Annals of the Rheumatic Diseases [ard.bmj.com]

- 10. Interleukin 1/Toll-like Receptor-induced Autophosphorylation Activates Interleukin 1 Receptor-associated Kinase 4 and Controls Cytokine Induction in a Cell Type-specific Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Interleukin-1- Receptor Kinase 4 Inhibition: Achieving Immunomodulatory Synergy to Mitigate the Impact of COVID-19 [frontiersin.org]

The Role of IRAK4-IN-20 in Toll-Like Receptor (TLR) Signaling: A Technical Guide

Abstract: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity. It is a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and IL-1 family receptors (IL-1R). Due to its pivotal role in propagating inflammatory signals, IRAK4 has emerged as a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and cancers.[1][2][3] IRAK4-IN-20, also known as BAY-1834845, is a potent and orally active small-molecule inhibitor of IRAK4's kinase activity.[4][5] This technical guide provides an in-depth overview of the TLR signaling pathway, elucidates the specific role of IRAK4 within this cascade, and details the mechanism of action of this compound. It includes quantitative data, detailed experimental protocols for studying IRAK4 inhibition, and visual diagrams to illustrate key pathways and workflows, serving as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Central Role of IRAK4 in Innate Immunity

The innate immune system provides the first line of defense against pathogens. This response is initiated by pattern recognition receptors (PRRs) that recognize conserved molecular structures known as pathogen-associated molecular patterns (PAMPs) and host-derived damage-associated molecular patterns (DAMPs).[6][7] Toll-like receptors (TLRs) are a major family of PRRs, with different members localized to either the cell surface or endosomal compartments to detect a wide array of microbial components.[7][8]

Upon ligand binding, most TLRs (with the notable exception of TLR3) initiate a signaling cascade by recruiting the adaptor protein Myeloid differentiation primary response 88 (MyD88).[8][9] This event triggers the assembly of a higher-order signaling complex called the Myddosome.[10][11] IRAK4 is the apical kinase in this complex, and its activation is the crucial, rate-limiting step for downstream signal transduction.[1][12] IRAK4 possesses both an essential kinase function and a scaffolding function, both of which are critical for activating subsequent kinases and transcription factors that drive the expression of pro-inflammatory cytokines and chemokines.[1][13] Consequently, inhibiting IRAK4 kinase activity is a highly attractive strategy for attenuating pathological inflammation.

The TLR/MyD88/IRAK4 Signaling Pathway

The canonical MyD88-dependent signaling pathway is a well-orchestrated cascade of protein-protein interactions and enzymatic activations.

-

Receptor Activation and Myddosome Assembly: Ligand binding to a TLR induces receptor dimerization, bringing their intracellular Toll/Interleukin-1 Receptor (TIR) domains into close proximity. This conformational change facilitates the recruitment of the adaptor protein MyD88.[7][10] MyD88 then recruits IRAK4 through interactions between their respective death domains.[13] This initial complex further recruits IRAK1 or IRAK2, leading to the formation of the helical Myddosome signaling platform.[10]

-

IRAK4 Activation and Downstream Phosphorylation: Within the Myddosome, IRAK4 becomes activated and phosphorylates IRAK1.[9][14] This phosphorylation event is a critical step that fully activates IRAK1's kinase activity and causes it to dissociate from the complex.[9][12]

-

TRAF6 Recruitment and Activation: The activated IRAK1 recruits the E3 ubiquitin ligase TNF receptor-associated factor 6 (TRAF6).[10] TRAF6, in turn, catalyzes the synthesis of K63-linked polyubiquitin chains, which act as a scaffold to recruit and activate the TAK1 (TGF-β-activated kinase 1) complex.[6]

-

Activation of Transcription Factors: The activated TAK1 complex subsequently phosphorylates and activates two major downstream pathways:

-

The NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκB). This targets IκB for degradation, allowing the nuclear factor κB (NF-κB) transcription factor to translocate to the nucleus.[12]

-

The MAPK Pathway: TAK1 also activates Mitogen-Activated Protein Kinases (MAPKs), including JNK and p38.[9][12]

-

-

Pro-inflammatory Gene Expression: Once in the nucleus, NF-κB and other transcription factors like AP-1 (activated by the MAPK pathway) orchestrate the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines.[9][11]

This compound acts by directly binding to the ATP-binding pocket of IRAK4, inhibiting its kinase activity. This prevents the phosphorylation and activation of IRAK1, effectively halting the entire downstream signaling cascade.

This compound: A Potent and Selective IRAK4 Inhibitor

This compound (BAY-1834845) is a well-characterized, orally bioavailable small molecule designed to selectively inhibit the kinase function of IRAK4. Its high potency allows for effective blockade of TLR/IL-1R signaling at nanomolar concentrations in biochemical assays and effective pathway inhibition in cellular and in vivo models.

Data Presentation

The following tables summarize the key quantitative data for this compound from published studies.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Target | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | [4] |

| Synonym | BAY-1834845 | [4][5][11] |

| Biochemical IC₅₀ | 3.55 nM | [4][15] |

| Cellular Assay | Inhibition of inflammatory cytokine secretion | [4] |

| Cell System | Lipopolysaccharide (LPS)-stimulated human PBMCs | [4] |

| Effective Concentration | 500 nM |[4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dose | Route of Administration | Key Effect | Reference(s) |

|---|

| Mouse Acute Respiratory Distress Syndrome (ARDS) | 150 mg/kg | Oral (p.o.) | Effectively prevents ARDS development |[4] |

Experimental Protocols for Studying IRAK4 Inhibition

This section provides detailed methodologies for key experiments used to characterize IRAK4 inhibitors like this compound.

Biochemical Kinase Assay (IC₅₀ Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IRAK4 protein.

Principle: The assay quantifies the conversion of ATP to ADP, which is a direct product of kinase activity. The Transcreener® ADP² Kinase Assay is a common fluorescence polarization (FP)-based method used for this purpose.[14]

Protocol:

-

Reagent Preparation:

-

IRAK4 Enzyme: Recombinant human IRAK4 (e.g., 1.25 nM final concentration).[14]

-

Substrate: A peptide substrate derived from IRAK1.

-

ATP: At a concentration near the Km for IRAK4.

-

Inhibitor: Serial dilutions of this compound in DMSO, followed by dilution in assay buffer.

-

Detection Mix: ADP² Antibody-IRDye® TRF and ADP Alexa633 Tracer.

-

-

Assay Procedure:

-

Add 2.5 µL of 4x IRAK4 enzyme to the wells of a 384-well plate.

-

Add 2.5 µL of 4x this compound dilutions. Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of 2x substrate/ATP mix.

-

Incubate for 90 minutes at room temperature.[14]

-

Stop the reaction by adding 10 µL of the detection mix.

-

Incubate for 60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the plate on a suitable plate reader capable of measuring fluorescence polarization.

-

Convert FP values to the amount of ADP generated.

-

Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Cytokine Release Assay

This assay measures the functional consequence of IRAK4 inhibition in primary human immune cells.

Principle: Primary human Peripheral Blood Mononuclear Cells (PBMCs) are stimulated with a TLR agonist (e.g., LPS) to induce IRAK4-dependent cytokine production. The inhibitory effect of this compound is quantified by measuring the reduction in cytokine levels in the cell culture supernatant.[4][15]

Protocol:

-

PBMC Isolation:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells and resuspend in complete RPMI-1640 medium.

-

-

Assay Procedure:

-

Plate PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.

-

Prepare serial dilutions of this compound. Pre-incubate the cells with the inhibitor for 1 hour at 37°C.

-

Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS for TLR4). Include unstimulated and vehicle-only controls.

-

Incubate for 18-24 hours at 37°C in a CO₂ incubator.

-

-

Cytokine Measurement:

-

Data Analysis:

-

Calculate the percent inhibition of cytokine release for each inhibitor concentration relative to the vehicle control.

-

Determine the IC₅₀ value by non-linear regression analysis.

-

In Vivo LPS-Induced Cytokine Release Model

This pharmacodynamic (PD) model assesses the ability of an inhibitor to block TLR signaling in a living organism.

Principle: Mice are dosed with the IRAK4 inhibitor prior to being challenged with a systemic injection of LPS. The extent of IRAK4 engagement is determined by measuring the reduction of key pro-inflammatory cytokines in the blood.[11]

Protocol:

-

Animals: Use C57BL/6 mice, acclimatized for at least one week.

-

Dosing: Administer this compound or vehicle via oral gavage (p.o.). Doses can range based on pharmacokinetic properties (e.g., 1-150 mg/kg).

-

LPS Challenge: At a specified time post-dose (e.g., 1 hour), administer a sub-lethal dose of LPS (e.g., 0.5-1 mg/kg) via intraperitoneal (i.p.) injection.

-

Blood Collection: At the peak of cytokine response (typically 1.5-2 hours post-LPS challenge), collect blood via terminal cardiac puncture or retro-orbital sinus sampling.

-

Sample Processing and Analysis:

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Separate plasma by centrifugation.

-